Cas no 74788-45-7 (1-(3-Fluorophenyl)ethylamine)
1-(3-Fluorophenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Fluorophenyl)ethanamine
- 1-(3-Fluorophenyl)ethylamine
- (RS)-1-(3-Fluorophenyl)ethylamine
- Benzenemethanamine,3-fluoro-a-methyl-
- (1R)-1-(3-Fluorophenyl)ethylamine
- 1-(3-fluoro-phenyl)-ethylamine
- AC1MD24T
- AG-G-97614
- CTK5E0513
- PubChem24339
- SureCN146546
- alpha-Methyl-3-fluorobenzylamine
- 1-(3-fluorophenyl)ethan-1-amine
- 1-(3'-Fluorophenyl)ethylamine
- 1-(3-fluorophenyl)-ethylamine
- 3-fluoro-alpha-methylbenzylamine
- ASNVMKIDRJZXQZ-UHFFFAOYSA-N
- BCP09417
- 1626AC
- (+/-)-1-(3-fluorophenyl)ethylamine
- VC30286
- AS06027
- AS00853
- (+/-)-1-(3-fluorophenyl)-ethylamine
- CS-0040943
- MFCD06761859
- SCHEMBL146546
- AKOS000118598
- SY008658
- SB75408
- 74788-45-7
- FT-0648812
- DTXSID90382044
- A19131
- EN300-10651
- MFCD06761860
- Z56347483
- (RS)-1-(3-fluorophenyl)ethylamine, AldrichCPR
- 1-(3-Fluorophenyl)-1-ethanaMine
- MFCD04038308
- AKOS016843883
- (S)-1(3-Fluorophenyl)ethanamine
- SY008725
- Benzenemethanamine, 3-fluoro-(c) paragraph sign-methyl-, ((c) paragraph signR)-
- 68285-27-8
- FT-0668699
- PS-9382
- SB75451
- FT-0648203
- (1S)-1-(3-Fluorophenyl)ethylamine
- (1S)-1-(3-fluorophenyl)ethanamine
- 1198185-91-9
- (R)-3-Fluoro-alpha-methylbenzylamine
- SY139125
-
- MDL: MFCD04038308
- Inchi: 1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
- InChI Key: ASNVMKIDRJZXQZ-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(C)N
Computed Properties
- Exact Mass: 139.08000
- Monoisotopic Mass: 139.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 182.6±15.0 ºC (760 Torr),
- Flash Point: 72.1±8.3 ºC,
- Refractive Index: 1.512
- Solubility: Slightly soluble (3.6 g/l) (25 º C),
- PSA: 26.02000
- LogP: 2.54570
1-(3-Fluorophenyl)ethylamine Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:UN 2735
- Hazard Category Code: 34-52
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R34
1-(3-Fluorophenyl)ethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(3-Fluorophenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008969-5g |
1-(3-Fluorophenyl)ethylamine |
74788-45-7 | 97% | 5g |
3493CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 008969-1g |
1-(3-Fluorophenyl)ethylamine |
74788-45-7 | 97% | 1g |
893CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN113-1g |
1-(3-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 1g |
452.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN113-5g |
1-(3-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 5g |
1987.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN113-50mg |
1-(3-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 50mg |
61.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN113-250mg |
1-(3-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 250mg |
268CNY | 2021-05-07 | |
| Fluorochem | 013378-250mg |
1-(3'-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 013378-1g |
1-(3'-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 1g |
£47.00 | 2022-03-01 | |
| Fluorochem | 013378-5g |
1-(3'-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 5g |
£148.00 | 2022-03-01 | |
| Fluorochem | 013378-25g |
1-(3'-Fluorophenyl)ethylamine |
74788-45-7 | 95% | 25g |
£651.00 | 2022-03-01 |
1-(3-Fluorophenyl)ethylamine Suppliers
1-(3-Fluorophenyl)ethylamine Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-(3-Fluorophenyl)ethylamine
Comprehensive Overview of 1-(3-Fluorophenyl)ethylamine (CAS No. 74788-45-7): Properties, Applications, and Industry Insights
1-(3-Fluorophenyl)ethylamine (CAS No. 74788-45-7) is a fluorinated aromatic amine compound with significant relevance in pharmaceutical and agrochemical research. This structurally unique molecule, characterized by a fluorine substituent at the meta-position of the phenyl ring, has garnered attention due to its versatile applications in drug discovery and material science. The presence of the fluorine atom enhances the compound's metabolic stability and bioavailability, making it a valuable building block in medicinal chemistry.
In recent years, the demand for fluorinated organic compounds like 1-(3-Fluorophenyl)ethylamine has surged, driven by trends in precision medicine and green chemistry. Researchers frequently search for "fluorophenyl derivatives in drug design" or "CAS 74788-45-7 solubility data," reflecting the compound's importance in optimizing pharmacokinetic properties. The ethylamine moiety further contributes to its reactivity, enabling diverse transformations such as reductive amination or peptide coupling reactions.
The synthesis of 1-(3-Fluorophenyl)ethylamine typically involves catalytic reduction of corresponding nitriles or imines, with recent advances focusing on asymmetric hydrogenation to access enantiopure forms. This aligns with industry searches for "chiral amine synthesis methods 2024" and "sustainable fluorination techniques." Analytical characterization via HPLC, NMR, and mass spectrometry confirms the compound's high purity (>98%), a critical parameter for pharmaceutical intermediates.
From an applications perspective, this compound serves as a key precursor for CNS-active compounds and enzyme inhibitors. Its lipophilicity (LogP ~1.8) and hydrogen bonding capacity make it particularly useful in designing blood-brain barrier penetrating drugs. Current patent literature reveals growing interest in "3-fluorophenethylamine derivatives for neurodegenerative diseases"—a hot topic in medicinal chemistry forums.
Regulatory and safety profiles of 74788-45-7 show compliance with major chemical inventories (REACH, TSCA). Proper handling requires standard organic laboratory precautions, with stability data indicating compatibility with inert atmospheres and amber glass storage. These practical considerations address common user queries about "amine compound storage best practices" and "fluorinated compound handling guidelines."
Market analysis indicates steady growth for fluorinated building blocks, with 1-(3-Fluorophenyl)ethylamine positioned as a niche but crucial material. Suppliers increasingly provide detailed COA documentation and custom synthesis options to meet researcher needs for traceable, high-quality intermediates. This responds to industry demands for "GMP-grade amine suppliers" and "structure-activity relationship studies."
Emerging research explores the compound's potential in catalysis and material science, particularly in designing fluorinated liquid crystals or metal-organic frameworks (MOFs). Such applications leverage the steric and electronic effects of the fluorine atom, a subject of numerous "fluorine chemistry webinars" and "heterocyclic compound workshops" in 2024.
For analytical purposes, GC-MS methods for 1-(3-Fluorophenyl)ethylamine quantification have been optimized with LODs below 0.1 ppm, addressing quality control requirements in pharmaceutical manufacturing. This technical advancement aligns with searches for "amine quantification techniques" and "impurity profiling methods."
Environmental fate studies demonstrate moderate biodegradability for this compound, prompting development of advanced oxidation processes for wastewater treatment—a response to growing "green chemistry in API production" inquiries. The 3-fluorophenyl group's photostability also makes it valuable for UV-stable formulations.
In conclusion, 1-(3-Fluorophenyl)ethylamine (CAS 74788-45-7) represents a strategically important compound at the intersection of medicinal chemistry, material science, and process optimization. Its unique properties continue to inspire innovative applications across multiple scientific disciplines, with research trends emphasizing stereoselective synthesis and sustainable production methods.
74788-45-7 (1-(3-Fluorophenyl)ethylamine) Related Products
- 276875-21-9(1-(3',4'-DIFLUOROPHENYL)ETHYLAMINE)
- 66399-30-2((1S)-1-(4-fluorophenyl)ethan-1-amine)
- 321318-17-6((1S)-1-(3,4-difluorophenyl)ethan-1-amine)
- 321429-49-6((1R)-1-(3-fluorophenyl)ethanamine;hydrochloride)
- 444643-09-8((S)-1-(3-Fluorophenyl)ethanamine)
- 403-40-7(1-(4-Fluorophenyl)ethanamine)
- 321318-42-7((R)-1-(4-Fluorophenyl)ethanamine Hydrochloride)
- 321429-48-5((1S)-1-(3-fluorophenyl)ethanamine;hydrochloride)
- 374898-01-8((R)-1-(4-Fluorophenyl)ethanamine)
- 761390-58-3((R)-1-(3-Fluorophenyl)ethanamine)